methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate
Description
Methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core substituted with two ketone groups at positions 5 and 5. The structure includes an ethylamino linker connecting the heterocycle to a methyl pentanoate ester. This ester group enhances solubility in organic media, while the amide linkage may improve metabolic stability compared to simpler alkyl chains .
Properties
IUPAC Name |
methyl 5-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-23-12(20)6-2-5-11(19)16-8-9-18-14(21)10-4-3-7-17-13(10)15(18)22/h3-4,7H,2,5-6,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIOOCPEQUKQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NCCN1C(=O)C2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolopyridine core, which can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Cyclization Reaction: The initial step involves the cyclization of a pyridine derivative with an amine to form the pyrrolopyridine core. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under reflux conditions.
Functional Group Introduction: The next steps involve the introduction of the ester and amide functionalities. This can be achieved through esterification and amidation reactions, respectively. For instance, the ester group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Final Assembly: The final step involves the coupling of the pyrrolopyridine intermediate with a suitable amino acid derivative to form the target compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine core. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the ketone and ester functionalities. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups. Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOMe in methanol or NH3 in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine core can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Structural Analog 1: 2-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic Acid
- Core Structure: Shares the pyrrolo[3,4-b]pyridine backbone but replaces the ethylamino-pentanoate chain with a phenylacetic acid group .
- The carboxylic acid moiety increases hydrophilicity, contrasting with the target compound’s ester-dominated lipophilicity.
- Synthetic Notes: Synthesized via similar heterocyclic condensation methods, but the phenylacetic acid substituent requires additional protection-deprotection steps .
Structural Analog 2: 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate
- Core Structure : Features a pyrrolo[1,2-b]pyridazine ring, differing in nitrogen placement and saturation compared to the target’s pyrrolo[3,4-b]pyridine .
- The heptanoate chain and difluorophenyl group may enhance membrane permeability but increase metabolic susceptibility.
- Synthetic Notes: Prepared via multi-step coupling reactions, highlighting challenges in stereochemical control due to the 4aR configuration .
Structural Analog 3: Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate
- Core Structure: Replaces the pyrrolopyridine core with a carbazole-quinoline hybrid system .
- Functional Differences: The carbazole moiety introduces planar rigidity, favoring intercalation with biomolecules like DNA or enzymes. The methoxyethoxyethyl side chain improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s simpler ethylamino linker.
- Synthetic Notes: Synthesized in 59% yield via nucleophilic substitution, suggesting comparable efficiency to the target compound’s synthesis .
Structural Analog 4: (5S)-6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-Methylpiperazine-1-carboxylate
- Core Structure : Utilizes a pyrrolo[3,4-b]pyrazine core, differing from the target by replacing one pyridine nitrogen with a pyrazine nitrogen .
- The methylpiperazine carbamate introduces basicity, altering pH-dependent solubility relative to the target’s ester group.
- Synthetic Notes: Requires enantioselective synthesis for the (5S)-configuration, adding complexity compared to the target compound’s racemization-resistant structure .
Comparative Data Table
Research Implications
- The target compound’s ester and amide groups balance lipophilicity and metabolic stability, making it a candidate for oral drug delivery.
- Analog 1’s carboxylic acid could be advantageous for ionic interactions in enzyme inhibition, while Analog 4’s chloropyridinyl group may suit covalent inhibitor design.
- Further studies should explore the pharmacokinetic profiles of these analogs to validate computational predictions.
Biological Activity
Methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate, identified by its CAS number 2034523-10-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O5, with a molecular weight of 319.31 g/mol. The compound features a complex structure that includes a pyrrolopyridine core, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the pyrrolopyridine structure. For instance, derivatives exhibiting similar structural motifs have shown significant inhibitory effects against various bacterial strains:
| Compound | Microbial Target | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida spp. | Moderate |
| 3c | Micrococcus luteus | Selective |
These results suggest that this compound may possess similar antimicrobial properties due to its structural analogies.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Compounds with similar structures have demonstrated variable cytotoxic effects:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Findings :
- Compounds derived from pyrrolopyridine cores often exhibit IC50 values in the low micromolar range against these cell lines.
- The mechanism of action may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Molecular Docking Studies : Computational studies indicate that such compounds can bind effectively to key bacterial enzymes like DNA gyrase and MurD, which are critical for bacterial survival and replication.
- Binding Interactions : The presence of hydrogen bonds and hydrophobic interactions enhances the binding affinity to target proteins.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed potent activity against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, showcasing moderate inhibition that suggests possible applications in treating neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
